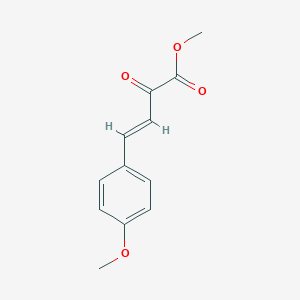
Methyl-4-(4-Methoxyphenyl)-2-oxobut-3-enoat
Übersicht
Beschreibung
Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is an organic compound with the molecular formula C12H14O4 It is a derivative of butenoic acid, featuring a methoxyphenyl group and a methyl ester functional group
Wissenschaftliche Forschungsanwendungen
Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate can be synthesized through several methods. One common approach involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by esterification with methanol. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, such as 4-methoxybenzaldehyde and ethyl acetoacetate, followed by their condensation and esterification. The reaction conditions are optimized to maximize yield and purity, and the final product is isolated using techniques like distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the carbonyl group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: The major products include 4-(4-methoxyphenyl)-2-oxobutanoic acid and 4-(4-methoxyphenyl)-2-oxobutanone.
Reduction: The major products are 4-(4-methoxyphenyl)-2-hydroxybutanoate and 4-(4-methoxyphenyl)-2-hydroxybutanol.
Substitution: The products vary depending on the substituent introduced, such as 4-(4-hydroxyphenyl)-2-oxobut-3-enoate.
Wirkmechanismus
The mechanism of action of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it can act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating the enzyme’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(4-hydroxyphenyl)-2-oxobut-3-enoate
- Ethyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate
- Methyl 4-(4-methoxyphenyl)-2-oxobutanoate
Uniqueness
Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is unique due to its specific structural features, such as the methoxy group on the phenyl ring and the methyl ester functional group
Eigenschaften
IUPAC Name |
methyl (E)-4-(4-methoxyphenyl)-2-oxobut-3-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-15-10-6-3-9(4-7-10)5-8-11(13)12(14)16-2/h3-8H,1-2H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDDGUYDXOJSJA-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate in the synthesis of 3-(4-Methoxystyryl)-2H-1,4-benzoxazin-2-one?
A1: Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate serves as a crucial starting material in the synthesis of 3-(4-Methoxystyryl)-2H-1,4-benzoxazin-2-one, a coumarin analog []. The research highlights its reaction with 2-aminophenol, ultimately leading to the formation of the target compound. This synthetic route demonstrates the utility of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate in accessing potentially valuable coumarin derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




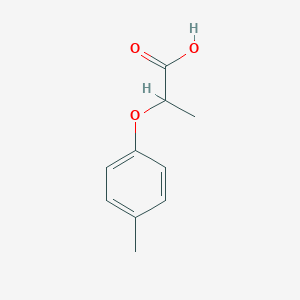

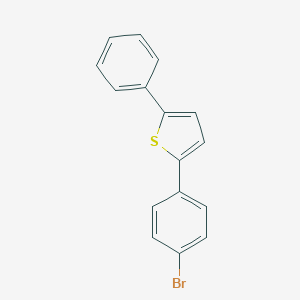
![2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B184288.png)
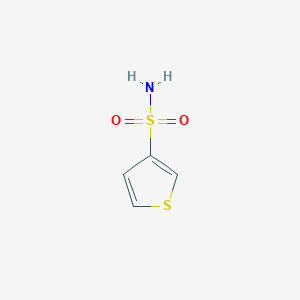

![4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile](/img/structure/B184293.png)

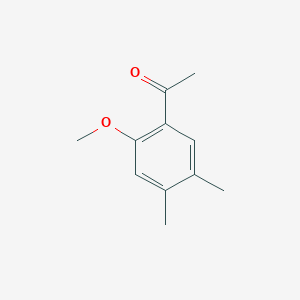

![2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B184299.png)

